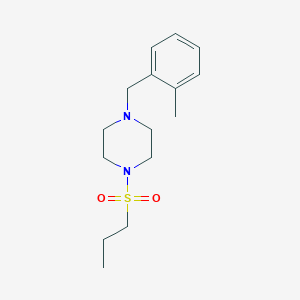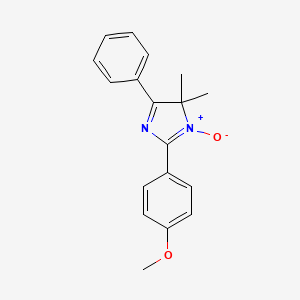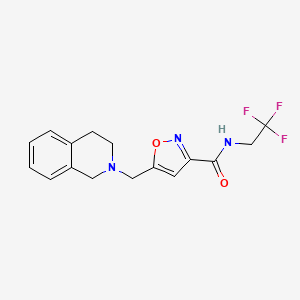![molecular formula C10H11BrO3S B5688673 4-[(4-bromophenyl)sulfonyl]-2-butanone](/img/structure/B5688673.png)
4-[(4-bromophenyl)sulfonyl]-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-bromophenyl)sulfonyl]-2-butanone is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. This compound is commonly referred to as BPSB and is used in various fields such as pharmaceuticals, agrochemicals, and material science. BPSB has a unique chemical structure that makes it an essential component in the synthesis of various compounds. In
作用機序
BPSB acts as a sulfonylating agent, which means that it adds a sulfonyl group to the target molecule. The mechanism of action involves the reaction between BPSB and the target molecule, which leads to the formation of a covalent bond between the sulfonyl group and the target molecule. This covalent bond alters the properties of the target molecule, which leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BPSB depend on the target molecule and the type of covalent bond formed. BPSB is known to have antibacterial and antitumor properties due to the formation of covalent bonds with sulfonamide compounds. BPSB is also known to have chiral properties, which makes it an essential component in the synthesis of chiral compounds. Additionally, BPSB is used in material science, where it alters the properties of the target molecule, leading to the formation of new materials with unique properties.
実験室実験の利点と制限
BPSB has several advantages for lab experiments. It is easy to synthesize, and the yield of the reaction can be optimized by adjusting the reaction conditions. BPSB is also versatile and can be used in various fields of scientific research. However, BPSB has some limitations. It is toxic and requires the use of protective equipment during handling. Additionally, BPSB is not soluble in water, which limits its use in aqueous solutions.
将来の方向性
There are several future directions for the research on BPSB. One direction is the synthesis of new chiral compounds using BPSB as a building block. Additionally, the antibacterial and antitumor properties of BPSB can be further explored to develop new drugs. BPSB can also be used in the synthesis of new materials with unique properties. Finally, the toxicity of BPSB can be further studied to determine its safe handling and disposal methods.
Conclusion:
In conclusion, 4-[(4-bromophenyl)sulfonyl]-2-butanone is a chemical compound with diverse applications in scientific research. It is used as a building block in the synthesis of various compounds, including sulfonamide compounds, chiral compounds, and materials. BPSB has several advantages for lab experiments, but it also has some limitations. The future directions for research on BPSB include the synthesis of new chiral compounds, the development of new drugs, and the synthesis of new materials. The study of BPSB has the potential to lead to significant advancements in various fields of scientific research.
合成法
The synthesis of BPSB involves the reaction between 4-bromobenzene sulfonyl chloride and 2-butanone in the presence of a base. The reaction occurs via nucleophilic substitution, and the product is obtained through purification and recrystallization. The yield of the reaction depends on the reaction conditions, such as temperature, solvent, and the concentration of the reactants.
科学的研究の応用
BPSB has a wide range of applications in scientific research. It is used as a building block in the synthesis of various compounds. BPSB is used in the synthesis of sulfonamide compounds, which have antibacterial and antitumor properties. BPSB is also used in the synthesis of chiral compounds, which are used in pharmaceuticals and agrochemicals. Additionally, BPSB is used in material science, where it is used as a building block in the synthesis of polymers and other materials.
特性
IUPAC Name |
4-(4-bromophenyl)sulfonylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3S/c1-8(12)6-7-15(13,14)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKLZZDOONWFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)sulfonylbutan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-1-(4-methylphenyl)-2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethanamine](/img/structure/B5688612.png)


![3,6-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]isoxazolo[5,4-d]pyrimidine](/img/structure/B5688633.png)
![1,3-dimethyl-5-[1-(methylamino)ethylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5688639.png)
![3-chloro-N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5688644.png)
![ethyl 4-[(4-benzyl-2-oxopyrrolidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5688650.png)
![4-{[(5-tert-butyl-1,3,4-oxadiazol-2-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5688656.png)
![3-(4-methoxyphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5688661.png)

![1,1'-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5688686.png)
![2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5688691.png)

![1-tert-butyl-3-cyclopropyl-5-[2-(ethylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5688711.png)